2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol
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Overview
Description
2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with an o-tolyl group and a butan-1-ol moiety. Pyrazolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the o-tolyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using an o-tolyl boronic acid or its derivatives.
Attachment of the butan-1-ol moiety: This can be accomplished through nucleophilic substitution reactions, where the pyrazolo[3,4-d]pyrimidine intermediate is reacted with a suitable butan-1-ol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butan-1-ol moiety can be oxidized to form a carbonyl compound.
Reduction: The pyrazolo[3,4-d]pyrimidine core can undergo reduction reactions to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of butanone derivatives.
Reduction: Formation of dihydropyrazolopyrimidine derivatives.
Substitution: Formation of various substituted pyrazolopyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This compound may also modulate receptor activity by binding to receptor sites, altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
o-Tolyl substituted compounds: Compounds with an o-tolyl group exhibit similar chemical properties but may have different biological effects depending on the rest of the molecule.
Uniqueness
2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core, o-tolyl group, and butan-1-ol moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-[[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-3-12(9-22)20-15-13-8-19-21(16(13)18-10-17-15)14-7-5-4-6-11(14)2/h4-8,10,12,22H,3,9H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHWBNAIAQPZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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